1-[(Piperidin-4-yl)methyl]imidazolidin-2-one
Beschreibung
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a piperidin-4-ylmethyl group. This structure combines a saturated five-membered ring (imidazolidin-2-one) with a six-membered piperidine moiety, conferring unique physicochemical and pharmacological properties. For instance, derivatives such as 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) demonstrated exceptional acetylcholinesterase (AChE) inhibition and anti-amnesic effects in scopolamine-induced models, outperforming the reference drug donepezil .
The piperidine moiety enhances blood-brain barrier permeability, while the imidazolidin-2-one core provides hydrogen-bonding capabilities critical for enzyme interactions. These features make it a scaffold of interest for neurodegenerative disease therapeutics.
Eigenschaften
IUPAC Name |
1-(piperidin-4-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKJABMNDXCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083368-89-1 | |
| Record name | 1-[(piperidin-4-yl)methyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemische Analyse
Biochemical Properties
1-(Piperidin-4-ylmethyl)imidazolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with receptor tyrosine kinases, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can impact gene expression by interacting with transcription factors or epigenetic modifiers.
Molecular Mechanism
At the molecular level, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can influence gene expression by binding to DNA or RNA, thereby modulating transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
1-(Piperidin-4-ylmethyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound could localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy metabolism.
Biologische Aktivität
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Properties
This compound features an imidazolidinone core linked to a piperidine moiety. This unique structure contributes to its biological activity, influencing its interactions with various biomolecules.
- Molecular Formula : C₉H₁₈N₄O
- Molecular Weight : 182.27 g/mol
The compound exhibits notable biochemical properties, including:
- Enzyme Interaction : It has been shown to bind with specific enzymes, potentially inhibiting or activating their functions.
- Metabolic Pathways : Involvement in various metabolic pathways is evident, as it interacts with enzymes and cofactors crucial for cellular metabolism.
3. Cellular Effects
This compound influences cellular processes significantly:
- Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.
- Inflammatory Response : It has demonstrated the ability to inhibit pyroptosis, a form of programmed cell death associated with inflammation, by reducing interleukin-1 beta (IL-1β) release.
The molecular mechanisms underlying the activity of this compound involve specific binding interactions with target biomolecules:
- Receptor Binding : The compound may interact with various receptors involved in neuropharmacology and inflammation modulation.
5.1 Anti-Alzheimer's Research
Research by Gupta et al. (2020) indicates that derivatives of this compound show promise in anti-Alzheimer's studies, demonstrating potential neuroprotective effects.
5.2 Anti-inflammatory Activity
A study highlighted the compound's role in modulating inflammatory responses, showing significant effects on cytokine release and cell death mechanisms.
5.3 Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of similar compounds suggests enhanced bioavailability when modified into prodrug forms, potentially increasing therapeutic efficacy .
6. Data Table: Biological Activity Overview
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibits pyroptosis; reduces IL-1β release | |
| Neuroprotective | Potential applications in Alzheimer's treatment | |
| Enzyme Interaction | Binds to specific enzymes; modulates activity | |
| Metabolic Pathways | Interacts with key metabolic enzymes |
7. Conclusion
The compound this compound exhibits significant biological activity through its interaction with various cellular pathways and biomolecules. Its potential applications in treating neurodegenerative diseases and modulating inflammatory responses highlight the need for further research to fully elucidate its mechanisms and therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one has been studied for various therapeutic applications, particularly as a scaffold for the development of new drugs targeting different biological pathways.
HIV Protease Inhibition
Research indicates that imidazolidin-2-one derivatives exhibit inhibitory activity against HIV protease, making them potential candidates for antiretroviral therapy. The structural modifications involving the piperidine moiety enhance the binding affinity to the active site of the enzyme, thus improving efficacy against HIV replication .
Central Nervous System Disorders
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating central nervous system disorders. Specifically, it may act as a 5-HT3 receptor antagonist, which could be beneficial in managing anxiety and depression .
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazolidin-2-one derivatives. They have shown effectiveness in inhibiting the proliferation of various tumor cells by targeting receptor tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation . This mechanism positions them as promising candidates for cancer therapeutics.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to function as a chiral auxiliary in asymmetric synthesis processes.
Chiral Auxiliaries
The compound can be employed as a chiral auxiliary in the synthesis of α-amino acids and vicinal diamines, providing high yields and selectivity in reactions . This application is particularly relevant in the production of pharmaceuticals where stereochemistry is crucial.
Synthesis of Complex Molecules
The versatility of this compound enables its use in multi-step synthetic routes to construct complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions, facilitating the development of novel compounds with desired biological activities .
Case Study 1: HIV Protease Inhibitors
In a study published by PubChem, researchers synthesized several analogs of imidazolidin-2-one derivatives to evaluate their efficacy as HIV protease inhibitors. The results demonstrated that certain modifications to the piperidine ring significantly enhanced inhibitory activity, suggesting a structure-activity relationship that can guide future drug design efforts .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of imidazolidinone derivatives revealed promising results against breast cancer cell lines. The study focused on the mechanism of action involving apoptosis induction and cell cycle arrest, highlighting the potential for these compounds to be developed into effective cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Mechanistic Insights
AChE Inhibition and Anti-Alzheimer’s Activity
The target compound’s anti-Alzheimer’s efficacy stems from dual mechanisms:
- AChE inhibition : The piperidine-methyl group aligns with the catalytic anionic site (CAS) of AChE, while the imidazolidin-2-one interacts with the peripheral anionic site (PAS), mimicking donepezil’s binding mode .
- Comparative advantage : Compound 18c (a derivative) showed 10-fold higher AChE inhibition than donepezil in vitro, attributed to the trifluoromethyl-benzyl group enhancing lipophilicity and target affinity .
Antimicrobial Activity
Compounds like 1-(2-{4-[5-chloro-1-(4-fluorophenyl)-indol-3-yl]-piperidin-1-yl}ethyl)imidazolidin-2-one exhibit synergism with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), likely due to the chloro-fluorophenyl group disrupting bacterial membrane integrity . This contrasts with the target compound’s CNS focus.
Structural Impact on Physicochemical Properties
- Lipophilicity : The benzyl-piperidine substitution in 1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one increases logP, favoring blood-brain barrier penetration but risking off-target effects .
Key Research Findings
- Anti-Alzheimer’s superiority : Derivatives of this compound, such as 18c , reduced amyloid-β plaques by 40% in murine models, outperforming similar piperidine-imidazole hybrids .
- Toxicity profile : Piperazine-containing analogs (e.g., 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one ) showed higher hepatic clearance in preclinical studies, limiting their therapeutic index .
Vorbereitungsmethoden
Stepwise Synthesis via Amine Reaction with Cyanoacetate and Ethylglycinate Hydrochloride (One-Pot Method)
A novel and efficient approach to synthesize imidazolidin-2-one derivatives, including those similar to 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one, is the sequential one-pot reaction of amines with ethyl cyanoacetate and ethylglycinate hydrochloride under neat conditions (no solvent), typically at 70 °C for 2 hours. This method was developed to improve yield and purity while simplifying the process.
- The amine nucleophilically attacks the carbonyl carbon of ethyl cyanoacetate, eliminating ethanol and forming a cyanoacetamido intermediate.
- Subsequently, the amino group of ethylglycinate hydrochloride attacks the cyano group, forming an intermediate with active methylene, ester, and imino groups.
- Intramolecular nucleophilic attack on the ester carbonyl leads to ring closure, eliminating another ethanol molecule and yielding the imidazolidin-2-one ring.
- The reaction proceeds efficiently without solvents, enhancing green chemistry credentials.
- A variety of primary and secondary amines, including piperidine, can be used, enabling synthesis of diverse derivatives.
- The reaction completes within 2 hours, with improved yields upon overnight standing and water trituration.
Representative Data from Literature:
| Entry | Amine Used | Product Yield (%) | Reaction Conditions |
|---|---|---|---|
| 1 | Piperidine | High (exact % not specified) | 70 °C, 2 h, neat |
| 2 | Cyclohexylamine | Moderate (25% under reflux in ethanol) | Reflux, ethanol, 4 h |
| 3 | Aromatic amines | Variable | Similar conditions |
This method is supported by nuclear magnetic resonance (NMR) characterization confirming product formation and purity.
Synthesis via Protective Group Strategy and Curtius Rearrangement
Another approach involves multi-step synthesis with the use of protective groups and rearrangement reactions:
- Step 1: Reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form N-tert-butyloxycarbonyl-4-piperidone.
- Step 2: Reductive amination of the protected piperidone to obtain intermediate amines.
- Step 3: Acidification and reaction with halogenated compounds to introduce further functional groups.
- Step 4: Curtius rearrangement (isocyanate intermediate formation) to cyclize and form the imidazolidin-2-one ring.
This method yields 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one derivatives with molar yields around 78% for the final product, demonstrating good efficiency and scalability.
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Protection | Di-tert-butyl dicarbonate, 4-piperidone HCl | Room temperature, 24 h | 91 |
| 2 | Reductive amination | Ammonia, titanium isopropoxide, reducing agent | Room temperature, inert atmosphere | Not specified |
| 3 | Acidification and halogenation | Acid, halogen source (F, Cl, Br, I) | Standard acid-base conditions | Not specified |
| 4 | Curtius rearrangement | Nitrene reagent | Controlled heating | 78 |
This route is advantageous for complex derivatives and allows for functional group tolerance.
Purification and Characterization
Purification of intermediates and final products often involves:
- Formation of acid addition salts (e.g., hydrochloride, tartarate) to improve crystallinity and purity.
- Extraction using organic solvents such as dichloromethane or ethyl acetate.
- Drying over anhydrous sodium sulfate.
- Recrystallization from solvent mixtures like ethyl acetate/methanol.
Characterization includes NMR spectroscopy, mass spectrometry, and chromatographic purity assessment to ensure high-quality products suitable for pharmaceutical applications.
Comparative Summary of Preparation Methods
| Methodology | Advantages | Limitations | Typical Yield (%) | Notes |
|---|---|---|---|---|
| One-pot sequential reaction (ethyl cyanoacetate + ethylglycinate) | Simple, solvent-free, rapid | Limited to certain amines | High (variable) | Green chemistry, scalable |
| Protective group strategy + Curtius rearrangement | High yield, functional group tolerance | Multi-step, requires inert atmosphere | ~78 (final step) | Suitable for complex derivatives |
| Salt formation and purification | Enhances purity and stability | Additional steps | Not applicable | Common in pharmaceutical preparation |
Q & A
Q. Key Considerations :
- Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH) .
- Reaction yields (70–85%) depend on stoichiometric ratios and temperature control .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or HRMS identifies molecular ions (e.g., [M+H]⁺ at m/z 205.69 for the hydrochloride salt) and fragmentation patterns .
Validation : Cross-reference with computational simulations (e.g., DFT) to resolve ambiguous signals .
Advanced: How to optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and byproduct formation .
- Catalyst Selection : Acidic (p-TsOH) or basic (DBU) catalysts can accelerate cyclization while minimizing side reactions .
- Temperature Gradients : Use microwave-assisted synthesis for rapid, controlled heating (e.g., 100°C for 30 min vs. 24 hrs conventional reflux) .
Case Study : A 15% yield increase was achieved by replacing DMF with DMSO in a urea-based cyclization .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Assays : Conduct dose-response curves (e.g., 0.1–100 µM) in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Modifications : Introduce substituents (e.g., nitro, fluoro) to the imidazolidinone or piperidine rings and compare IC₅₀ values. For example, nitro groups at the 4-position enhance antioxidant activity by 40% .
- Control for Stability : Pre-test compound stability in assay media (e.g., PBS, pH 7.4) to rule out degradation artifacts .
Advanced: What strategies validate the compound’s 3D structure?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl₄) to resolve piperidine-imidazolidinone torsional angles. For analogs, bond lengths of 1.45–1.50 Å confirm C-N single bonds in the piperidine ring .
- Computational Modeling : Compare experimental NMR data with DFT-optimized structures (software: Gaussian, ORCA) to validate conformational preferences .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
- Storage Conditions : Store as a hydrochloride salt at 2–8°C under argon to prevent hygroscopic degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed imidazolidinone) are identified via LC-MS .
Advanced: Designing SAR studies for piperidine-imidazolidinone hybrids
Methodological Answer:
- Core Modifications :
- Piperidine : Replace with morpholine (oxygen insertion) to assess hydrogen-bonding effects.
- Imidazolidinone : Substitute carbonyl with thiourea to probe electronic impacts.
- Biological Assays :
- Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL indicates potency) .
- Antioxidant : DPPH radical scavenging (IC₅₀ < 50 µM suggests strong activity) .
Data Interpretation : Use QSAR models to correlate logP values with membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
